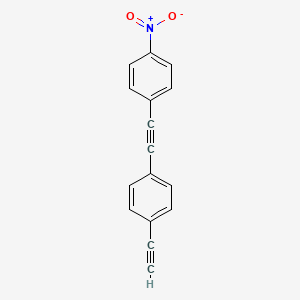
1-Ethynyl-4-((4-nitrophenyl)ethynyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethynyl-4-((4-nitrophenyl)ethynyl)benzene, also known as 4-Nitrophenylacetylene, is an organic compound with the molecular formula C16H9NO2. It is characterized by the presence of ethynyl groups attached to a benzene ring, with a nitrophenyl group at the para position.
Méthodes De Préparation
The synthesis of 1-Ethynyl-4-((4-nitrophenyl)ethynyl)benzene typically involves the following steps:
Sonogashira Coupling Reaction: This reaction involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. For instance, 4-iodonitrobenzene can be reacted with phenylacetylene under Sonogashira coupling conditions to yield the desired product.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used.
Industrial production methods may involve scaling up the Sonogashira coupling reaction with optimized conditions to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
1-Ethynyl-4-((4-nitrophenyl)ethynyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding amine.
Common reagents and conditions used in these reactions include palladium catalysts, copper co-catalysts, and solvents like THF or DMF. Major products formed from these reactions include carboxylic acids, amines, and substituted derivatives.
Applications De Recherche Scientifique
1-Ethynyl-4-((4-nitrophenyl)ethynyl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the development of fluorescent probes and sensors due to its ability to undergo specific chemical reactions that result in fluorescence.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds with therapeutic properties.
Mécanisme D'action
The mechanism of action of 1-Ethynyl-4-((4-nitrophenyl)ethynyl)benzene involves its interaction with specific molecular targets and pathways. For instance, the nitro group can undergo reduction to form an amine, which can then participate in further chemical reactions. The ethynyl groups provide sites for nucleophilic attack, leading to the formation of various substituted derivatives. These reactions are facilitated by the presence of catalysts and specific reaction conditions .
Comparaison Avec Des Composés Similaires
1-Ethynyl-4-((4-nitrophenyl)ethynyl)benzene can be compared with other similar compounds, such as:
1-Ethynyl-4-nitrobenzene: This compound has a similar structure but lacks the additional ethynyl group, making it less reactive in certain chemical reactions.
1-Ethynyl-4-methylbenzene: This compound has a methyl group instead of a nitro group, resulting in different chemical properties and reactivity.
1-Ethynyl-4-methoxybenzene: The presence of a methoxy group instead of a nitro group alters the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in its dual ethynyl groups and the presence of a nitro group, which provide multiple sites for chemical reactions and make it a versatile compound in various applications.
Propriétés
Numéro CAS |
183022-61-9 |
|---|---|
Formule moléculaire |
C16H9NO2 |
Poids moléculaire |
247.25 g/mol |
Nom IUPAC |
1-ethynyl-4-[2-(4-nitrophenyl)ethynyl]benzene |
InChI |
InChI=1S/C16H9NO2/c1-2-13-3-5-14(6-4-13)7-8-15-9-11-16(12-10-15)17(18)19/h1,3-6,9-12H |
Clé InChI |
LLRYRTJSRKQYCE-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


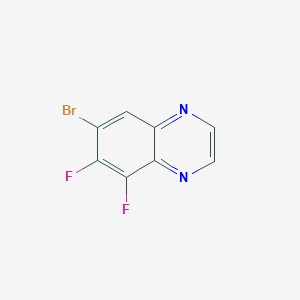

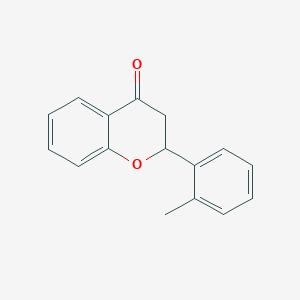
![1-Benzyl-6-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11868165.png)
![Isoindolo[2,1-b]isoquinoline-5,7-dione](/img/structure/B11868166.png)
![Benzaldehyde, 3-methoxy-2-[3-(trimethylsilyl)-2-propynyl]-](/img/structure/B11868171.png)
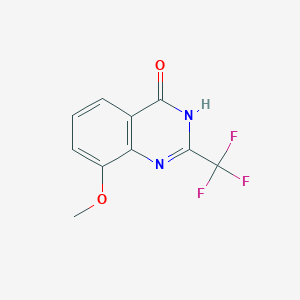
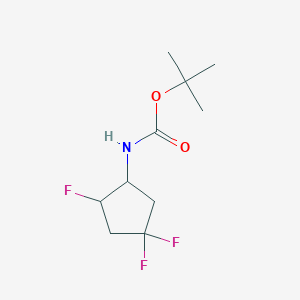
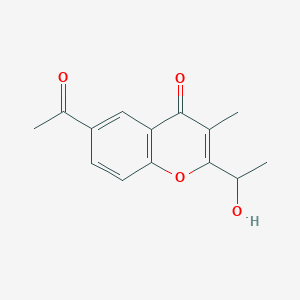


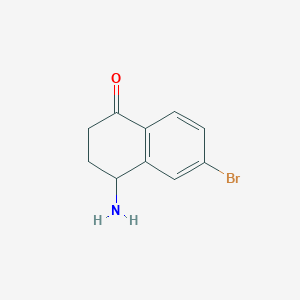
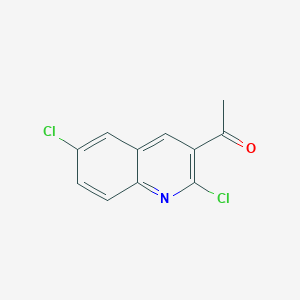
![N-(Naphtho[1,2-b]thiophen-2-yl)acetamide](/img/structure/B11868218.png)
